molecular formula C11H10F3NO2 B1419430 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile CAS No. 1193388-12-3

2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

Cat. No.: B1419430
CAS No.: 1193388-12-3
M. Wt: 245.2 g/mol
InChI Key: WCWNLAFKRNRWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.2 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoroethoxy group, and an acetonitrile group attached to a phenyl ring. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile typically involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s methoxy and trifluoroethoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Properties

IUPAC Name

2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-16-10-6-8(4-5-15)2-3-9(10)17-7-11(12,13)14/h2-3,6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWNLAFKRNRWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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